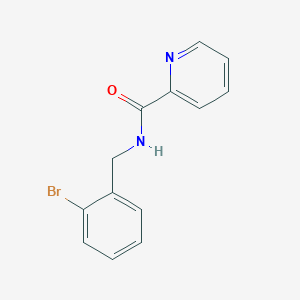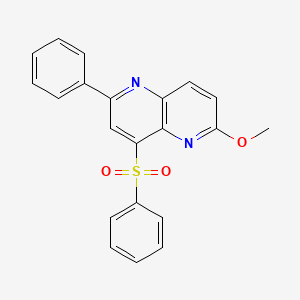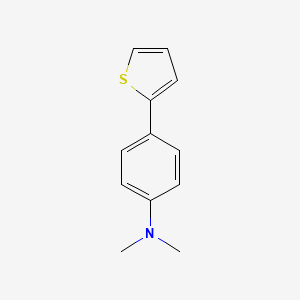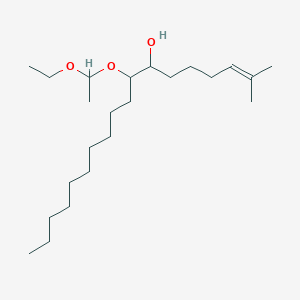
1-Allyl-3-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-vinylbenzene is an organic compound with the molecular formula C11H12 It is a derivative of benzene, featuring both an allyl and a vinyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Allyl-3-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the allyl group to the benzene ring. Subsequently, the vinyl group can be introduced via a Heck reaction, where the allylbenzene is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by vinylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions: 1-Allyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The allyl and vinyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: Hydrogenation of the vinyl group can yield 1-allyl-3-ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 1-allyl-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1-Allyl-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including resins and coatings, due to its reactive vinyl group.
作用機序
The mechanism by which 1-Allyl-3-vinylbenzene exerts its effects is primarily through its reactive functional groups. The allyl and vinyl groups can participate in various chemical reactions, forming covalent bonds with other molecules. These reactions can alter the chemical environment, leading to changes in molecular structure and function. The benzene ring can undergo electrophilic aromatic substitution, introducing new functional groups that can further modify the compound’s properties.
類似化合物との比較
1-Allyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.
1-Allyl-2-vinylbenzene: Similar structure but with the vinyl group in the ortho position.
Styrene: Contains only a vinyl group attached to the benzene ring.
Allylbenzene: Contains only an allyl group attached to the benzene ring.
Uniqueness: 1-Allyl-3-vinylbenzene is unique due to the presence of both allyl and vinyl groups in the meta position on the benzene ring
特性
CAS番号 |
1256468-30-0 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
1-ethenyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-6-11-8-5-7-10(4-2)9-11/h3-5,7-9H,1-2,6H2 |
InChIキー |
HSAUOFACBOUVFE-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC(=CC=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


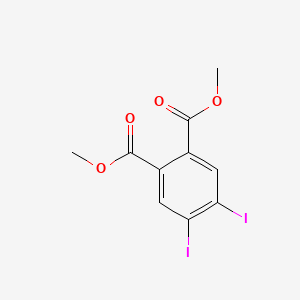
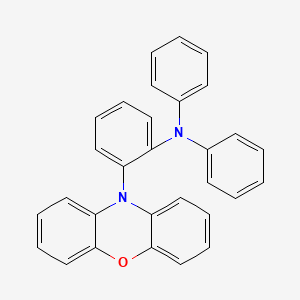
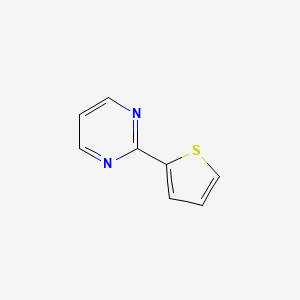
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)
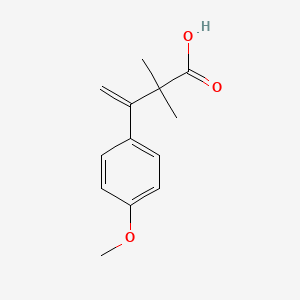

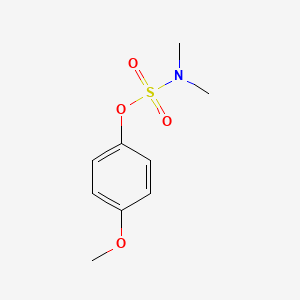

![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
